1,4-Butanedisulfonic acid, dimethyl ester

Übersicht

Beschreibung

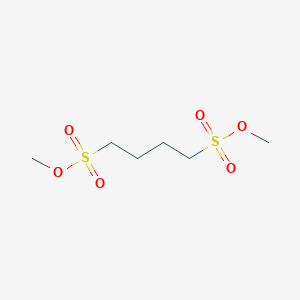

1,4-Butanedisulfonic acid, dimethyl ester is an organic compound with the molecular formula C6H14O6S2. It is also known as dimethyl 1,4-butanedisulfonate. This compound is characterized by the presence of two sulfonic acid ester groups attached to a butane backbone. It is used in various chemical processes and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Butanedisulfonic acid, dimethyl ester can be synthesized through the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of disodium 1,4-butanedisulfonate and a hydrogen chloride solution. The mixture is subjected to reaction, followed by filtration and concentration to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Butanedisulfonic acid, dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,4-Butanedisulfonic acid serves as an effective sulfo-alkylating agent. It can introduce the sulfobutyl group into hydrophobic compounds with nucleophilic functional groups like hydroxyl or amino groups. This functionality significantly enhances the water solubility of these compounds, making them more suitable for various applications in biological systems .

Pharmaceuticals

The compound has been utilized in the pharmaceutical industry for drug formulation. Notably, it is involved in the preparation of salts for drugs such as dabigatran etexilate, enhancing their solubility and pharmacokinetic profiles . The crystalline forms of these salts exhibit desirable characteristics for drug delivery systems.

Surfactants and Detergents

Sulfobetaines derived from 1,4-butanedisulfonic acid demonstrate excellent surfactant properties. These compounds are particularly effective as antimicrobial agents and are used in personal care products and industrial applications where surface activity is critical .

Case Study 1: Drug Delivery Systems

A significant application of 1,4-butanedisulfonic acid is in the derivatization of β-cyclodextrin to create sulfobutyl ether-beta-cyclodextrin (SBECD). This modification increases the water solubility of β-cyclodextrin from 18.5 g/L to over 900 g/L at 25 °C. SBECD is utilized as an inert vehicle for drug delivery, stabilizing poorly soluble drugs and enhancing their bioavailability .

Case Study 2: Ionic Liquids

The reaction of 1,4-butanedisulfonic acid with triethylamine produces an ionic liquid that can replace conventional mineral acids in catalytic processes. This ionic liquid demonstrates high efficiency in solvent-free reactions and offers advantages in terms of recyclability and environmental impact .

Data Table: Applications Summary

| Application Area | Description | Benefits |

|---|---|---|

| Organic Synthesis | Sulfo-alkylation of hydrophobic compounds | Increases water solubility |

| Pharmaceuticals | Salt formation for drug delivery (e.g., dabigatran etexilate) | Enhanced solubility and bioavailability |

| Surfactants | Production of sulfobetaines | Antimicrobial properties |

| Drug Delivery Systems | Derivatization of β-cyclodextrin | Stabilizes poorly soluble drugs |

| Ionic Liquids | Catalytic processes | Eco-friendly and recyclable |

Wirkmechanismus

The mechanism of action of 1,4-butanedisulfonic acid, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release sulfonic acid groups, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify the chemical environment and influence the activity of enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Butanedisulfonic acid: This compound is similar in structure but lacks the ester groups.

Dimethyl sulfone: Another related compound with sulfonic acid ester groups.

Methanesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.

Uniqueness

1,4-Butanedisulfonic acid, dimethyl ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications. Its dual ester groups provide versatility in synthetic chemistry and industrial processes .

Biologische Aktivität

1,4-Butanedisulfonic acid, dimethyl ester (CAS No. 4239-21-8) is a sulfonic acid derivative that has garnered interest in various fields, including medicinal chemistry and polymer science. This compound exhibits unique biological activities that are significant for both therapeutic applications and industrial uses.

This compound is characterized by its sulfonate groups, which contribute to its solubility and reactivity. The compound can undergo various chemical transformations, including hydrolysis and nucleophilic substitutions, which are essential for its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a sulfoalkylating agent and its potential applications in drug development and environmental science.

The compound acts by introducing sulfonate groups into target molecules, thereby enhancing their water solubility and bioavailability. This modification can significantly affect the pharmacokinetics of drugs, making them more effective in biological systems.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,4-butanedisulfonic acid exhibit antimicrobial properties. For instance:

- Study on Bacterial Inhibition : A study evaluated the effectiveness of sulfonate derivatives against Escherichia coli and Staphylococcus aureus, showing a dose-dependent inhibition of bacterial growth. The minimum inhibitory concentration (MIC) was found to be significantly lower for sulfonated compounds compared to their non-sulfonated counterparts.

Anticancer Potential

Another area of investigation is the anticancer activity of this compound:

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that 1,4-butanedisulfonic acid derivatives induce apoptosis through caspase activation pathways. The results indicated a reduction in cell viability by over 50% at specific concentrations.

Data Tables

Research Findings

Recent studies have focused on the synthesis of novel derivatives of 1,4-butanedisulfonic acid to enhance its biological properties. For example:

- Structural Modifications : Modifications to the alkyl chain length or the introduction of different functional groups have been shown to improve both antimicrobial and anticancer activities.

- Combination Therapies : Research suggests that combining 1,4-butanedisulfonic acid derivatives with existing antibiotics or chemotherapeutics can lead to synergistic effects, enhancing overall efficacy against resistant strains or cancer cells.

Eigenschaften

IUPAC Name |

dimethyl butane-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S2/c1-11-13(7,8)5-3-4-6-14(9,10)12-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXMTFUPSPPMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)CCCCS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282404 | |

| Record name | 1,4-Butanedisulfonic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4239-21-8 | |

| Record name | 1, dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanedisulfonic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.